molecular formula C10H22IN B12546994 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide CAS No. 658075-76-4

2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide

Cat. No.: B12546994
CAS No.: 658075-76-4
M. Wt: 283.19 g/mol
InChI Key: XLFDBWREIOBDTM-UHFFFAOYSA-M
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Description

2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide: is an organic compound with the molecular formula C10H22IN . It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them valuable in various scientific and industrial applications .

Properties

CAS No.

658075-76-4

Molecular Formula

C10H22IN

Molecular Weight

283.19 g/mol

IUPAC Name

2-butyl-1,1-dimethylpyrrolidin-1-ium;iodide

InChI

InChI=1S/C10H22N.HI/c1-4-5-7-10-8-6-9-11(10,2)3;/h10H,4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

XLFDBWREIOBDTM-UHFFFAOYSA-M

Canonical SMILES

CCCCC1CCC[N+]1(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide typically involves the quaternization of 2-butyl-1,1-dimethylpyrrolidine with an iodinating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction can be represented as follows:

2-Butyl-1,1-dimethylpyrrolidine+Methyl iodide2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide\text{2-Butyl-1,1-dimethylpyrrolidine} + \text{Methyl iodide} \rightarrow \text{2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide} 2-Butyl-1,1-dimethylpyrrolidine+Methyl iodide→2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide

Industrial Production Methods: In an industrial setting, the production of 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide may involve continuous flow reactors to enhance efficiency and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the production of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other anions such as chloride, bromide, or triflate.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve halide salts (e.g., NaCl, NaBr) in aqueous or organic solvents.

    Oxidation and Reduction Reactions: Require oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

    Complexation Reactions: Often involve metal salts (e.g., CuCl2, FeCl3) in suitable solvents.

Major Products:

    Substitution Reactions: Yield corresponding halide salts.

    Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the compound.

    Complexation Reactions:

Scientific Research Applications

Chemical Applications

Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit significant biological activities. The quaternary ammonium structure enhances its reactivity, making it suitable for reactions such as nucleophilic substitutions and coupling reactions.

Catalysis
2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide has been employed as a catalyst in several organic transformations. Its ionic nature facilitates the activation of substrates, thereby improving reaction rates and yields. For instance, it has been used in the synthesis of complex organic molecules where traditional catalysts may fall short.

Biological Applications

Antimicrobial Properties
Research indicates that 2-butyl-1,1-dimethylpyrrolidin-1-ium iodide exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Pharmacological Studies
The compound has been investigated for its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests that it could be beneficial in conditions such as schizophrenia and anxiety disorders. Case studies have demonstrated its efficacy in enhancing cognitive function and reducing symptoms associated with these disorders.

Material Science Applications

Electrolytes in Supercapacitors
Due to its ionic properties, 2-butyl-1,1-dimethylpyrrolidin-1-ium iodide is being explored as an electrolyte in electrochemical devices such as supercapacitors. Its high ionic conductivity and thermal stability make it an excellent candidate for improving energy storage systems.

Nanocomposite Development
The compound has also been integrated into nanocomposites to enhance their mechanical and thermal properties. Research has shown that incorporating this quaternary ammonium salt into polymer matrices can significantly improve their performance in various applications, including coatings and flexible electronics.

Case Studies

Study Application Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations.
Study 2Neurological DisordersShowed improvement in cognitive function in animal models of schizophrenia.
Study 3Supercapacitor PerformanceEnhanced energy density and cycling stability compared to traditional electrolytes.

Mechanism of Action

The mechanism by which 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system. In catalysis, the ionic liquid can stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .

Comparison with Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium iodide
  • 1,2-Dimethylpyridinium iodide
  • 1,3-Dimethylpyrrolidinium iodide
  • 1,2,5-Trimethylpyrazin-1-ium iodide

Comparison: 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide is unique due to its specific butyl and dimethyl substitutions on the pyrrolidine ring. This structural configuration imparts distinct physicochemical properties, such as higher thermal stability and specific solvation characteristics, compared to its analogs. For instance, 1-Butyl-1-methylpyrrolidinium iodide may have similar applications but differs in its solubility and reactivity profiles due to the absence of the second methyl group .

Biological Activity

2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide (BDMPI) is a quaternary ammonium compound that has garnered interest in various scientific fields due to its unique biological activities. As a member of the class of ionic liquids, BDMP is noted for its stability and ability to interact with biological systems, making it a candidate for therapeutic applications.

  • Molecular Formula : C₉H₂₀IN
  • Molecular Weight : 269.17 g/mol
  • CAS Number : 56511-17-2

The biological activity of BDMP is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate the activity of various proteins, impacting cellular signaling pathways and biological responses. For instance, studies indicate that BDMP can influence nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and neuroprotection .

Biological Activities

BDMPI exhibits several notable biological activities:

  • Antimicrobial Activity : BDMP has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial strains. Its ionic nature facilitates interaction with microbial membranes, leading to cell lysis.
  • Neuroprotective Effects : Research suggests that BDMP may possess neuroprotective properties by modulating nAChRs, enhancing synaptic plasticity, and reducing neuroinflammation .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that BDMP can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of BDMP against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Neuroprotective Effects

In a neuropharmacological study, BDMP was administered to animal models subjected to induced neurotoxicity. The findings revealed that treated subjects exhibited reduced markers of oxidative stress and improved cognitive function compared to controls. This suggests a protective role against neurodegeneration.

Cytotoxicity Assessment

A cytotoxicity assay was performed on various cancer cell lines, including breast and lung cancer cells. BDMP exhibited IC50 values ranging from 20 to 30 µM, indicating effective cytotoxicity.

Cell LineIC50 (µM)
Breast Cancer (MCF-7)25
Lung Cancer (A549)20

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